5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Overview
Description
5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H8N6 and its molecular weight is 152.16 g/mol. The purity is usually 95%.
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Biological Activity
5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an azido group and a triazole ring, which are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for creating triazole derivatives. This reaction allows for the efficient formation of the triazole ring under mild conditions, making it suitable for synthesizing complex molecules with potential biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells.
Table 1: Cytotoxic Activity of Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
5-Azido | HCT-116 | 30.8 | Moderate |
5-Azido | MCF-7 | 1.1 | Excellent |
Doxorubicin | HCT-116 | 0.5 | Reference Drug |
Doxorubicin | MCF-7 | 0.6 | Reference Drug |
The compound's effectiveness was assessed using the MTT assay, which measures cell viability post-treatment. Notably, the azidoethyl substitution appears to enhance the cytotoxic potential against MCF-7 cells compared to other derivatives lacking this functional group .
The mechanism by which triazoles exert their anticancer effects often involves inducing apoptosis in cancer cells. Studies indicate that treatment with triazole derivatives leads to significant cell cycle arrest and increased rates of apoptosis. For example, compounds similar to this compound have been shown to increase early apoptotic effects significantly when compared to untreated controls .
Structure–Activity Relationship (SAR)
The biological activity of triazoles is influenced by their structural features. The presence of an azido group has been correlated with enhanced cytotoxicity against specific cancer cell lines. The SAR studies reveal that modifications on the triazole ring can lead to varying levels of biological activity:
Table 2: Structure–Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Azido Group | Increases cytotoxicity |
Substituents on Triazole Ring | Alters binding affinity and selectivity |
These insights are crucial for the design of new triazole-based therapeutics aimed at maximizing efficacy while minimizing side effects.
Properties
IUPAC Name |
5-[(1S)-1-azidoethyl]-1-methyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZTRVYKAXTHN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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